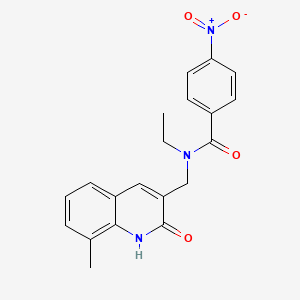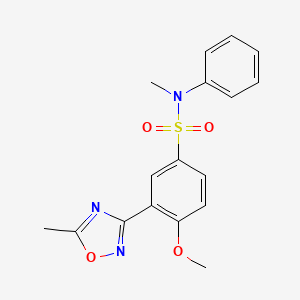
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide, also known as CPOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit promising pharmacological properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, that are involved in the growth and invasion of cancer cells. (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and cell death in cancer cells.
実験室実験の利点と制限
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has several limitations as well. It is insoluble in water, which can make it difficult to administer in vivo. Additionally, (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
将来の方向性
There are several future directions for research on (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide. One area of interest is the development of new drugs based on the structure of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide. Researchers are also interested in further elucidating the mechanism of action of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide and identifying its molecular targets. Additionally, studies are needed to determine the safety and efficacy of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide in humans, which could lead to its use as a therapeutic agent in the treatment of cancer and other diseases.
合成法
The synthesis of (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to yield 2-chlorobenzohydrazide. This compound is then reacted with pyridine-2-carbaldehyde to yield (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide. The reaction scheme is shown below:
科学的研究の応用
(E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. (E)-N-(2-chlorophenyl)-2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-pyridin-2-ylmethylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-11-6-1-2-7-12(11)18-13(20)14(21)19-17-9-10-5-3-4-8-16-10/h1-9H,(H,18,20)(H,19,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMDFLAHAQFION-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)


